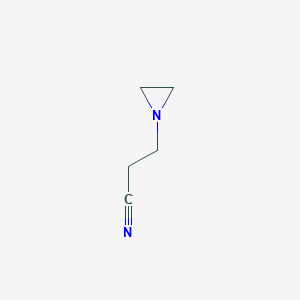

1-(2-Cyanoethyl)aziridine

Description

Significance of Aziridine (B145994) Ring Systems as Building Blocks in Organic Synthesis

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that have garnered significant interest from organic and medicinal chemists. researchgate.net They serve as versatile and powerful building blocks for the synthesis of a wide array of nitrogen-containing compounds, many of which exhibit biological activity. researchgate.netscispace.comresearchgate.net The utility of aziridines lies in their ability to act as precursors to more complex molecules through various transformations. fiveable.mebenthamdirect.com

The incorporation of an aziridine ring into a molecule can be a key step in the synthesis of a variety of larger heterocyclic systems. scispace.combenthamdirect.comresearchgate.net Through ring-opening or ring-expansion reactions, aziridines can be converted into:

Azetidines

Pyrrolidines scispace.com

Piperidines scispace.com

Imidazoles scispace.combenthamdirect.com

Oxazoles scispace.com

Thiazoles scispace.combenthamdirect.com

And other more complex structures like benzodiazepines and benzoxazines scispace.comresearchgate.net

This versatility makes them attractive substrates in contemporary organic synthesis. researchgate.net Many natural products and pharmaceutically important molecules contain structural motifs that can be traced back to an aziridine precursor. fiveable.menih.gov

The Unique Reactivity Profile of Aziridines Due to Ring Strain

The chemical behavior of aziridines is dominated by the inherent strain within their three-membered ring. The bond angles in an aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.org This angle strain makes the ring susceptible to cleavage, providing a strong thermodynamic driving force for ring-opening reactions. scispace.combenthamdirect.comsioc-journal.cnrsc.org

The high reactivity of aziridines is a key feature exploited by synthetic chemists. scispace.com They readily react with a wide range of nucleophiles, leading to the formation of more stable, ring-opened products. benthamdirect.comwikipedia.orgnih.gov These reactions are among the most important strategies for creating diverse, functionalized alkylamines. mdpi.com The presence of an electron-withdrawing group on the nitrogen atom, creating an "activated" aziridine, further increases the ring's reactivity towards nucleophilic attack. scispace.comnih.gov

Beyond simple ring-opening, the unique electronic structure of aziridines allows them to participate in other transformations, such as the formation of azomethine ylides. These intermediates can then undergo cycloaddition reactions to build more complex heterocyclic frameworks. scispace.comresearchgate.netwikipedia.org The regioselectivity and stereochemistry of these reactions can often be controlled by the substituents on the aziridine ring, making them powerful tools in stereocontrolled synthesis. nih.govacs.org

Emergence of Aminonitrile Chemistry and the Role of 2-(ω-Cyanoalkyl)aziridines

Aminonitriles are a fascinating class of compounds that feature both an amino group and a nitrile group. ru.nlsciforum.net This dual functionality makes them valuable precursors for a multitude of other compounds, including amino acids and various heterocyclic systems. ru.nlthieme-connect.comuni-mainz.de The field of aminonitrile chemistry has gained considerable traction due to the biological relevance of its target molecules. sciforum.netmdpi.com For instance, certain aminonitriles have been investigated as inhibitors for enzymes like dipeptidyl peptidase (DPP4). mdpi.com

The combination of an aziridine ring and a nitrile group within the same molecule, as seen in 2-(ω-cyanoalkyl)aziridines, offers a novel entry into aminonitrile chemistry. sciforum.net These compounds serve as compact and reactive synthons that can be elaborated in multiple ways. Research has focused on the synthesis of 2-(cyanomethyl)aziridines and 2-(2-cyanoethyl)aziridines from precursors like 2-(bromomethyl)aziridines. sciforum.net These cyano-functionalized aziridines can then undergo reactions at either the strained ring or the nitrile group. ru.nl

A key strategy involves the regioselective ring-opening of the aziridine moiety to produce functionalized aminonitriles. sciforum.net For example, 2-(2-cyanoethyl)aziridines can be treated with reagents like benzyl (B1604629) bromide to induce a regiospecific ring opening, yielding 5-amino-4-bromopentanenitriles. acs.orgnih.gov This highlights the utility of 2-(ω-cyanoalkyl)aziridines as building blocks for creating linear aminonitriles with defined substitution patterns.

Overview of Research Trajectories for 1-(2-Cyanoethyl)aziridine

Research specifically targeting this compound and its isomers has explored their synthesis and subsequent transformations. The synthesis of the related 1-arylmethyl-2-(2-cyanoethyl)aziridines has been achieved by reacting 1-arylmethyl-2-(bromomethyl)aziridines with α-lithiated trimethylsilylacetonitrile. acs.orgnih.gov

Once formed, these cyanoethylated aziridines are not merely stable endpoints but are poised for further reactions. A significant research trajectory involves the controlled hydrolysis of the nitrile group. This can be challenging due to the sensitivity of the aziridine ring to acidic or harsh basic conditions. ru.nl However, studies have shown that both chemical and enzymatic hydrolysis methods can be employed. ru.nl

For instance, treatment of 1-arylmethyl-2-(2-cyanoethyl)aziridines with a nitrile hydratase can selectively produce the corresponding 2-(2-carbamoylethyl)aziridines. ru.nl These amide-containing aziridines can then be rearranged into 5-hydroxypiperidin-2-ones. ru.nl Alternatively, chemical hydrolysis with potassium hydroxide (B78521) can yield potassium 3-(aziridin-2-yl)propanoates, which upon acidification, rearrange to form 4-(aminomethyl)butyrolactones. ru.nl These transformations demonstrate how the this compound scaffold can be used as a precursor for various five- and six-membered heterocyclic systems, underscoring its value in synthetic organic chemistry.

Interactive Data Tables

Table 1: Reactivity of Aziridine Ring Systems

| Reaction Type | Description | Key Features |

| Nucleophilic Ring-Opening | The aziridine ring is opened by a nucleophile, relieving ring strain. wikipedia.orgnih.gov | Can be catalyzed by acids. nih.gov Regio- and stereochemistry are influenced by substituents. nih.gov Activated aziridines (with electron-withdrawing groups on N) are more reactive. scispace.com |

| Ring-Expansion | The three-membered ring is expanded to a larger heterocycle (4-7 members). scispace.combenthamdirect.com | Often involves initial ring-opening followed by intramolecular cyclization. scispace.com |

| 1,3-Dipolar Cycloaddition | Formation of an azomethine ylide intermediate, which reacts with a dipolarophile. wikipedia.org | A powerful method for constructing five-membered rings. scispace.com Can be initiated thermally or photochemically. wikipedia.org |

Table 2: Synthesis and Reactions of 2-(ω-Cyanoalkyl)aziridines

| Starting Material | Reagent(s) | Product(s) | Significance |

| 1-Arylmethyl-2-(bromomethyl)aziridines | α-Lithiated trimethylsilylacetonitrile | 1-Arylmethyl-2-(2-cyanoethyl)aziridines acs.orgnih.gov | Provides access to novel cyano-functionalized aziridines. acs.org |

| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Nitrile Hydratase (enzyme) | 2-(2-Carbamoylethyl)aziridines ru.nl | Selective hydrolysis of the nitrile without opening the aziridine ring. ru.nl |

| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | KOH, then Acid | 4-(Aminomethyl)butyrolactones ru.nl | Demonstrates a pathway to γ-lactones via hydrolysis and rearrangement. ru.nl |

| 2-(2-Carbamoylethyl)aziridines | Heat (Microwave) | 5-Hydroxypiperidin-2-ones ru.nl | Intramolecular rearrangement to form δ-lactams. ru.nl |

Structure

3D Structure

Properties

IUPAC Name |

3-(aziridin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-2-1-3-7-4-5-7/h1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZLDCCUOMNCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147946 | |

| Record name | 1-Aziridine propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-66-8 | |

| Record name | 1-(2-Cyanoethyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanoethyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridinepropanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridine propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aziridinepropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CYANOETHYL)AZIRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O7E315QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 2 Cyanoethyl Aziridine and Its Precursors

Preparation of Functionalized Aziridine (B145994) Precursors

The synthesis of 1-(2-Cyanoethyl)aziridine often commences with the preparation of functionalized aziridine precursors, which serve as versatile building blocks.

Synthesis of 1-Arylmethyl-2-(bromomethyl)aziridines

A key precursor in the synthesis of 2-substituted aziridines is the 1-arylmethyl-2-(bromomethyl)aziridine scaffold. nih.govacs.orgnih.gov These compounds are valuable synthetic intermediates, acting as equivalents of the aziridinylmethyl cation. acs.orgresearchgate.net Their preparation is typically achieved through a three-step process starting from the corresponding benzaldehydes. acs.org The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. acs.orgresearchgate.net

Derivatization of 2-Aryl-3-(tosyloxymethyl)aziridines

The derivatization of aziridines containing a tosyloxymethyl group represents another strategic approach to functionalized precursors. While direct literature on the derivatization of 2-Aryl-3-(tosyloxymethyl)aziridines is specific, analogous transformations in related four-membered heterocycles, such as azetidines, provide insight into potential synthetic routes. For instance, 4-hydroxymethyl-β-lactams can be converted to their 4-tosyloxymethyl derivatives, which then undergo nucleophilic substitution. researchgate.net This methodology suggests that 2-aryl-3-(hydroxymethyl)aziridines could be similarly tosylated and subsequently derivatized to introduce a cyanoethyl group. The tosyloxy group serves as an excellent leaving group, facilitating nucleophilic attack.

Direct Synthesis of this compound

Direct synthetic routes to this compound have been developed, offering efficient and straightforward methods for its preparation.

Alkylation with α-Lithiated Trimethylsilylacetonitrile

A prominent and efficient method for the direct synthesis of 2-(2-cyanoethyl)aziridines involves the alkylation of 1-arylmethyl-2-(bromomethyl)aziridines with α-lithiated trimethylsilylacetonitrile. nih.govacs.orgresearchgate.netsmolecule.com This reaction is typically carried out in tetrahydrofuran (B95107) (THF) and proceeds in high yields. nih.govacs.org The general procedure involves the deprotonation of trimethylsilylacetonitrile with a strong base like n-butyllithium at low temperatures, followed by the addition of the 1-arylmethyl-2-(bromomethyl)aziridine precursor. acs.org The reaction mixture is then heated under reflux to afford the desired 2-(2-cyanoethyl)aziridine. acs.org

Table 1: Synthesis of 1-Arylmethyl-2-(2-cyanoethyl)aziridines acs.org

| Starting Material (1-Arylmethyl-2-(bromomethyl)aziridine) | Product (1-Arylmethyl-2-(2-cyanoethyl)aziridine) | Yield (%) |

| 1-Benzyl-2-(bromomethyl)aziridine | 1-Benzyl-2-(2-cyanoethyl)aziridine | 85 |

| 1-(4-Methoxybenzyl)-2-(bromomethyl)aziridine | 1-(4-Methoxybenzyl)-2-(2-cyanoethyl)aziridine | 88 |

| 1-(4-Chlorobenzyl)-2-(bromomethyl)aziridine | 1-(4-Chlorobenzyl)-2-(2-cyanoethyl)aziridine | 82 |

Microwave-Assisted Synthetic Protocols for Aziridine Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com In the context of aziridine chemistry, microwave irradiation has been successfully employed for the synthesis of various aziridine derivatives and for facilitating their ring-opening reactions. univpancasila.ac.idnih.gov For instance, the synthesis of 2-(aminomethyl)aziridines and their subsequent microwave-assisted ring opening to 1,2,3-triaminopropanes has been reported. nih.gov While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented, the existing literature on microwave-assisted synthesis of other functionalized aziridines suggests its potential applicability. univpancasila.ac.idnih.govijcce.ac.ir The use of microwave energy can enhance the efficiency of the cyclization step in aziridine formation or the subsequent alkylation to introduce the cyanoethyl group. anton-paar.com

Stereoselective Synthesis of Substituted this compound Isomers

The control of stereochemistry is a critical aspect of modern organic synthesis. Several methods have been developed for the stereoselective synthesis of substituted aziridines, which can be adapted to produce specific isomers of this compound.

An efficient one-pot method for the synthesis of cyano-substituted aziridines involves the CuCl-catalyzed aminochlorination of α,β-unsaturated nitriles. nih.gov This reaction proceeds with excellent stereoselectivity, yielding trans-aziridines. nih.govrsc.org The process involves the reaction of an α,β-unsaturated nitrile with an aminating agent in the presence of a copper catalyst, followed by intramolecular SN2 substitution to form the aziridine ring. nih.gov

Furthermore, the stereoselective isomerization of N-allyl aziridines to geometrically stable Z-enamines using rhodium hydride catalysis has been demonstrated, showcasing methods to control the stereochemistry of aziridine derivatives. researchgate.net Although not directly resulting in a cyanoethylated aziridine, such stereoselective transformations are crucial for accessing specific isomers of functionalized aziridines.

Elucidation of Reactivity and Mechanistic Pathways of 1 2 Cyanoethyl Aziridine

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The core of 1-(2-cyanoethyl)aziridine's chemical behavior lies in the propensity of the aziridine ring to undergo nucleophilic attack, leading to the formation of a variety of functionalized amine derivatives. smolecule.comacs.org These reactions are pivotal in the synthetic applications of this compound.

The ring-opening of this compound can proceed through several mechanistic pathways, primarily dependent on the reaction conditions and the nature of the nucleophile. The formation of a positively charged intermediate or a direct backside attack on one of the ring carbons are the predominant mechanisms.

Under acidic conditions or in the presence of electrophiles, the nitrogen atom of the aziridine ring can be protonated or alkylated, respectively, to form an aziridinium (B1262131) cation intermediate. acs.orgmdpi.com This activated intermediate is highly electrophilic and readily attacked by nucleophiles. The formation of the aziridinium ion enhances the reactivity of the aziridine ring towards ring-opening. mdpi.com For instance, the reaction of 1-arylmethyl-2-(2-cyanoethyl)aziridines with benzyl (B1604629) bromide in acetonitrile (B52724) leads to the formation of an intermediate aziridinium salt, which is then opened by the bromide ion. acs.org This process highlights the role of the aziridinium ion in facilitating the ring-opening reaction.

The generation of aziridinium ions can also be achieved through other means, such as methylation. mdpi.com These intermediates are key in many synthetic transformations involving aziridines. mdpi.comnih.gov The stability and reactivity of the aziridinium ion are influenced by the substituents on both the nitrogen and carbon atoms of the ring.

Table 1: Examples of Aziridinium Ion Formation and Subsequent Reactions

| Starting Material | Electrophile | Intermediate | Nucleophile | Product | Reference |

|---|---|---|---|---|---|

| 1-Arylmethyl-2-(2-cyanoethyl)aziridine | Benzyl bromide | Aziridinium salt | Bromide | 5-Amino-4-bromopentanenitrile | acs.org |

| N-Propargyltetramethylpiperidine | trans-Alkenyl-B(C6F5)2 | Zwitterionic aziridinium intermediate | Alkenylborate | Boronated alkenyl piperidine (B6355638) | mdpi.com |

In many instances, the ring-opening of aziridines, including those with a 2-cyanoethyl substituent, proceeds via a direct SN2-type nucleophilic attack. iitk.ac.in This pathway involves a backside attack by the nucleophile on one of the carbon atoms of the aziridine ring, leading to inversion of stereochemistry at the attacked carbon. This mechanism is particularly favored when the aziridine is activated by an electron-withdrawing group on the nitrogen, which makes the ring carbons more electrophilic. clockss.orgnih.gov

Lewis acid catalysis can also promote SN2-type ring-opening reactions of activated aziridines. iitk.ac.inias.ac.in For example, the reaction of activated aziridines with arenes/heteroarenes can be initiated by a catalytic amount of an aminium radical-cation salt, proceeding through an SN2-type nucleophilic ring opening. acs.org The stereospecificity of these reactions, where chiral aziridines lead to enantioenriched products, provides strong evidence for the SN2 mechanism. iitk.ac.inosaka-u.ac.jp

Substituents on both the nitrogen and carbon atoms of the aziridine ring exert a significant influence on the reaction mechanism and regioselectivity of the ring-opening. researchgate.netnih.gov An electron-withdrawing group on the nitrogen, such as the 2-cyanoethyl group, activates the aziridine ring towards nucleophilic attack. clockss.org

The nature of substituents on the carbon atoms of the aziridine ring can dictate the preferred site of nucleophilic attack. nih.gov For instance, a π-acceptor substituent at a ring carbon can dramatically lower the energy barrier for C-C bond cleavage in radical ring-opening reactions. nih.gov In nucleophilic ring-opening reactions, the electronic and steric effects of the substituents play a crucial role in determining whether the reaction proceeds via an SN1-like or SN2-like mechanism and at which carbon the attack occurs. nih.gov

A key aspect of aziridine chemistry is the regioselectivity of the ring-opening reaction, which refers to which of the two ring carbons is attacked by the nucleophile. This is a complex issue influenced by the substrate, nucleophile, and solvent. scispace.com

The regioselectivity of nucleophilic attack on substituted 1-(2-cyanoethyl)aziridines is a subject of considerable interest. Generally, in acid-catalyzed ring-opening reactions, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state (SN1-like character). Conversely, under neutral or basic conditions, the attack often occurs at the less sterically hindered carbon atom (SN2-like character). nih.govfrontiersin.org

However, the nature of the substituent and the nucleophile can lead to opposite regioselectivity. For example, the ring opening of 1-arylmethyl-2-(cyanomethyl)aziridines with HBr occurs at the unsubstituted carbon, while reaction with benzyl bromide leads to attack at the substituted carbon. scispace.comresearchgate.net This highlights the subtle interplay of electronic and steric factors. In the case of methyl this compound-2-carboxylate, nucleophilic attack is facilitated at the less hindered carbon atom when N-activated derivatives are used. smolecule.com

Studies on 2-(cyanomethyl)aziridines have shown that the regioselectivity can be controlled by the choice of the reagent. scispace.com For instance, treatment with HBr leads to attack at the unsubstituted carbon, whereas using benzyl bromide as the electrophile directs the nucleophile to the substituted carbon. scispace.com This demonstrates that the regiochemical outcome is not solely dependent on the aziridine substrate but is a result of the entire reaction system.

Table 2: Regioselectivity of Ring-Opening Reactions of Substituted Aziridines

| Aziridine Substrate | Reagent/Nucleophile | Site of Attack | Product Type | Reference |

|---|---|---|---|---|

| 1-Arylmethyl-2-(cyanomethyl)aziridine | HBr | Unsubstituted Carbon | 3-Amino-4-bromobutyronitrile | scispace.com |

| 1-Arylmethyl-2-(cyanomethyl)aziridine | Benzyl bromide | Substituted Carbon | 4-Amino-3-bromobutanenitrile | scispace.com |

| Alkyl-N-tosyl aziridines | Acid anhydride/TBD | Less-substituted Carbon | β-Amino ester | nih.gov |

| Aryl-N-tosyl aziridines | Acid anhydride/TBD | Less-substituted Carbon | β-Amino ester | nih.gov |

| Methyl this compound-2-carboxylate (N-tosylated) | Cyanide | Less hindered Carbon | Substituted derivative | smolecule.com |

| 2-(3-keto alkyl)aziridine | H2O/CF3CO2H | Substituted Carbon (C2) | Substituted pyrrolidine (B122466) precursor | frontiersin.org |

| 2-(3-silylated hydroxy alkyl)aziridine | Acetic acid | Unsubstituted Carbon (C3) | Substituted piperidine precursor | frontiersin.org |

Regioselectivity in Nucleophilic Ring Opening

Nucleophile-Dependent Regioselectivity (e.g., Benzyl Bromide vs. Hydrogen Bromide)

The regioselectivity of the ring-opening of substituted aziridines is highly dependent on the nature of the attacking nucleophile and the electrophile used to activate the aziridine ring. This is clearly demonstrated in the contrasting outcomes of reactions with benzyl bromide and hydrogen bromide (HBr). nih.govscispace.com

When 1-arylmethyl-2-(substituted)aziridines are treated with benzyl bromide , an intermediate aziridinium salt is formed. The subsequent nucleophilic attack by the bromide ion occurs preferentially at the more substituted (hindered) carbon atom of the aziridine ring. scispace.comresearchgate.net In the case of aziridines with a 2-cyanoethyl or 2-cyanomethyl substituent, this leads to the formation of γ- or β-bromonitriles, respectively. scispace.comacs.org

Conversely, when the same aziridines are treated with hydrogen bromide (HBr) , the ring-opening follows a different regiochemical pathway. nih.govresearchgate.net The initial step is protonation of the aziridine nitrogen, forming an aziridinium ion. The bromide nucleophile then attacks at the unsubstituted (less hindered) carbon atom . nih.govscispace.comresearchgate.net This opposite regioselectivity highlights the critical role of the electrophile (benzyl cation vs. proton) in dictating the electronic properties of the intermediate aziridinium salt and, consequently, the site of nucleophilic attack. nih.govresearchgate.net

Table 1: Comparison of Regioselectivity in Ring-Opening Reactions

| Reagent | Intermediate | Site of Nucleophilic Attack | Product Type |

|---|---|---|---|

| Benzyl Bromide | Benzyl-substituted aziridinium salt | Substituted (hindered) carbon | Secondary Halide |

| Hydrogen Bromide | Protonated aziridinium salt | Unsubstituted (less hindered) carbon | Primary Halide |

Role of Electronic and Steric Factors in Regiocontrol

The observed nucleophile-dependent regioselectivity is governed by a complex interplay of electronic and steric factors. While steric hindrance would intuitively favor attack at the less substituted carbon, electronic effects can override this preference, especially in non-activated aziridines. sciforum.net

In the reaction with benzyl bromide, the resulting aziridinium ion has a benzyl group on the nitrogen. Theoretical studies based on DFT calculations have shown that in this intermediate, the more substituted carbon atom is the more electrophilic site. scispace.com Simple electrostatic potential analysis is often insufficient to explain this outcome. nih.govresearchgate.net Instead, frontier molecular orbital (FMO) analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and nucleophilic Fukui functions correctly predict that the preferred site of attack for a soft nucleophile like bromide is the more substituted carbon. nih.govscispace.comresearchgate.net This is attributed to the electronic stabilization of the transition state leading to the product of attack at the hindered position. scispace.com

In contrast, when the aziridine is activated by a proton (from HBr), the electronic landscape of the aziridinium ion changes. nih.gov In this scenario, FMO analysis indicates a clear preference for nucleophilic attack at the unsubstituted aziridine carbon. nih.govresearchgate.net This demonstrates that the nature of the electrophile fundamentally alters the electronic distribution in the aziridinium intermediate, thereby controlling the regiochemical outcome of the ring-opening reaction. nih.gov The relatively small ionic radius of some nucleophiles can also minimize the influence of steric effects, making electronic effects the dominant factor in regiocontrol. nih.gov

Specific Ring-Opening Transformations

Formation of Haloaminonitriles (e.g., 5-Amino-4-bromopentanenitriles)

A characteristic reaction of 1-arylmethyl-2-(2-cyanoethyl)aziridines is their transformation into 5-amino-4-bromopentanenitriles. acs.orgnih.gov This is achieved by reacting the aziridine with benzyl bromide in a solvent like acetonitrile. acs.org The reaction proceeds via the formation of an intermediate aziridinium salt, which then undergoes a regiospecific ring-opening by the bromide ion at the more hindered carbon atom of the aziridine ring. acs.orgsciforum.netacs.org This process is efficient and yields the functionalized γ-bromonitriles in high yields. acs.org These resulting haloaminonitriles are valuable synthetic intermediates. sciforum.net

Reactions with Acid Chlorides

The reaction of N-substituted aziridines with acid chlorides provides another pathway for regioselective ring-opening. When 2-(substituted)aziridines react with various acid chlorides, the nitrogen atom acts as a nucleophile, attacking the acyl carbon to form an acylaziridinium ion intermediate. bioorg.org This highly activated intermediate is then susceptible to nucleophilic attack by the chloride ion released during its formation. bioorg.org For aziridines similar to this compound, such as 1-arylmethyl-2-(cyanomethyl)aziridines, this ring-opening occurs regioselectively at the more hindered carbon atom. sciforum.net This transformation results in the formation of novel N-arylmethyl-N-(2-chloro-3-cyanopropyl)amides as the major products. sciforum.netresearchgate.net

Reaction with Lithium Aluminum Hydride (LiAlH₄) Leading to Rearrangement

The treatment of 2-(2-cyanoethyl)aziridines with the powerful reducing agent lithium aluminum hydride (LiAlH₄) induces a selective ring rearrangement, leading to larger heterocyclic structures. acs.orgresearchgate.netnih.gov This reaction, often mediated by a Lewis acid such as Indium(III) triflate (In(OTf)₃), results in the formation of novel 2-(aminomethyl)pyrrolidines. researchgate.netnih.gov The reaction involves a regio- and stereoselective ring rearrangement. researchgate.net In cases where the aziridine ring is also substituted at the carbon, such as with 2-aryl-3-(2-cyanoethyl)aziridines, the treatment with LiAlH₄ can lead to 3-aminopiperidines through a regioselective ring-opening at the benzylic position. researchgate.net This transformation highlights the utility of this compound derivatives as precursors for constructing functionalized five- and six-membered nitrogen heterocycles. researchgate.netnih.gov

Intramolecular Cyclization and Ring-Expansion Pathways

The functional groups within this compound and its derivatives can participate in intramolecular reactions, leading to the formation of new or expanded ring systems. These pathways are of significant interest for the synthesis of complex heterocyclic and carbocyclic molecules. arkat-usa.orgresearchgate.net

One prominent example of ring-expansion is the aforementioned LiAlH₄-induced rearrangement of 2-(2-cyanoethyl)aziridines, which serves as a useful method for synthesizing substituted pyrrolidines and piperidines. arkat-usa.orgresearchgate.net This transformation expands the initial three-membered aziridine ring into a five- or six-membered ring. researchgate.netnih.gov

Furthermore, the products of the aziridine ring-opening can serve as substrates for subsequent intramolecular cyclization. For instance, the 5-amino-4-bromopentanenitriles, obtained from the reaction with benzyl bromide, can undergo a 1,3-cyclization. sciforum.netnih.gov Treatment of these γ-bromonitriles with a strong base like potassium tert-butoxide (KOtBu) leads to the synthesis of novel 2-(aminomethyl)cyclopropanecarbonitriles. sciforum.netnih.gov This represents a 3-exo-tet ring closure, a valuable method for creating constrained cyclopropane (B1198618) rings. sciforum.net Another reported pathway involves the alkylation of 2-(2-cyano-2-phenylethyl)aziridines followed by a microwave-assisted 6-exo-tet cyclization to yield functionalized piperidines. acs.org

Table 2: Summary of Intramolecular Reactions

| Starting Material Derivative | Reagent(s) | Reaction Type | Product Scaffold |

|---|---|---|---|

| 2-(2-Cyanoethyl)aziridine | LiAlH₄, In(OTf)₃ | Ring-Expansion / Rearrangement | 2-(Aminomethyl)pyrrolidine |

| 5-Amino-4-bromopentanenitrile | KOtBu | Intramolecular Cyclization (3-exo-tet) | 2-(Aminomethyl)cyclopropanecarbonitrile |

| 2-(2-Cyano-2-phenylethyl)aziridine | 1-Bromo-2-chloroethane, then MW | Intramolecular Cyclization (6-exo-tet) | 4-Phenylpiperidine-4-carbonitrile |

Formation of Cyclopropanecarbonitriles via 1,3-Cyclization

A significant reaction pathway for derivatives of this compound involves a 1,3-cyclization to yield cyclopropanecarbonitriles. This transformation provides a valuable route to constrained analogues of important biomolecules.

The synthesis of 2-(aminomethyl)cyclopropanecarbonitriles from 1-arylmethyl-2-(2-cyanoethyl)aziridines has been demonstrated as a key application of this cyclization. The process is initiated by the ring opening of the aziridine. Specifically, 1-arylmethyl-2-(bromomethyl)aziridines are first converted to 1-arylmethyl-2-(2-cyanoethyl)aziridines. acs.orgnih.gov Treatment of these 2-(2-cyanoethyl)aziridines with benzyl bromide in acetonitrile leads to the formation of an intermediate aziridinium salt. acs.orgacs.org This salt undergoes a regiospecific ring opening by the bromide ion, yielding 5-amino-4-bromopentanenitriles. acs.orgacs.org

Subsequent treatment of these γ-bromonitriles with a strong base, such as potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF), induces a 1,3-cyclization. nih.govacs.org This step results in the formation of 2-[N,N-bis(arylmethyl)aminomethyl]cyclopropanecarbonitriles in high yields. nih.govacs.org This method represents an efficient and direct approach to these constrained analogues of the neurotransmitter γ-aminobutyric acid (GABA). acs.org

A summary of the reaction conditions for the synthesis of 2-(aminomethyl)cyclopropanecarbonitriles is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | 1. Benzyl bromide, Acetonitrile; 2. KOtBu, THF | 2-[N,N-bis(arylmethyl)aminomethyl]cyclopropanecarbonitriles | High | nih.govacs.org |

The formation of the cyclopropane ring from the intermediate 5-amino-4-bromopentanenitriles proceeds through a 3-exo-tet cyclization. acs.org This type of cyclization is a favored process according to Baldwin's rules for ring closure. The reaction involves the intramolecular displacement of the bromide ion by a carbanion generated adjacent to the nitrile group.

The use of γ-halo-δ-aminopentanenitriles as substrates for this 3-exo-tet cyclization provides a novel and effective route to 2-(aminomethyl)cyclopropanecarbonitriles. acs.org The diastereomeric ratio of the resulting cyclopropanes has been observed to be independent of the reaction temperature, suggesting a well-defined transition state for the cyclization process. acs.org

Ring Expansion to Larger Heterocycles

In addition to cyclization, this compound derivatives can undergo ring expansion reactions to form larger heterocyclic systems such as pyrrolidines and piperidines. The regioselectivity of these rearrangements is highly dependent on the substitution pattern of the aziridine ring. researchgate.net

The conversion of 2-(2-cyanoethyl)aziridines to pyrrolidine derivatives can be achieved through a regioselective ring expansion. For instance, the reduction of 2-(2-cyanoethyl)aziridines with lithium aluminum hydride (LiAlH₄) can lead to the formation of 2-(aminomethyl)pyrrolidines. researchgate.net This transformation proceeds through a 5-exo-tet cyclization. The regioselectivity is controlled by the substituents on the aziridine core. researchgate.netscispace.com In cases where the substituent at the C2 position of the aziridine is a hydrogen atom, the reaction selectively yields the pyrrolidine structure. researchgate.net

Conversely, when the C2-position of the aziridine ring is substituted with an aryl group, the ring expansion favors the formation of piperidine derivatives. researchgate.net The reductive cyclization of 2-aryl-3-(2-cyanoethyl)aziridines with LiAlH₄ results in the selective formation of 3-aminopiperidines. researchgate.net This outcome is attributed to the resonance stabilization of the benzylic carbenium ion that develops at the C2-position during the reaction, which overrides the standard Baldwin's rules for ring closure. researchgate.net

Another route to piperidine derivatives involves the alkylation of 2-(2-cyano-2-phenylethyl)aziridines with 1-bromo-2-chloroethane, followed by a microwave-assisted 6-exo-tet cyclization and regiospecific ring opening to yield cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. nih.govacs.org

This compound derivatives can also be transformed into δ-lactams and γ-lactones through hydrolysis of the nitrile group followed by intramolecular rearrangement. nih.govacs.org

The enzymatic hydrolysis of 1-arylmethyl-2-(2-cyanoethyl)aziridines using a nitrile hydratase yields the corresponding 2-(2-carbamoylethyl)aziridines. nih.govacs.org Subsequent heating of these amides under microwave irradiation induces a rearrangement to form 5-hydroxypiperidin-2-ones (δ-lactams). nih.govacs.orgru.nl Alternatively, direct treatment of the 2-(2-cyanoethyl)aziridines with a nitrilase can also selectively produce these δ-lactams in good yields. nih.govacs.orgru.nl

On the other hand, chemical hydrolysis of 2-(2-cyanoethyl)aziridines with potassium hydroxide (B78521) in an ethanol (B145695)/water mixture furnishes the corresponding potassium 3-(aziridin-2-yl)propanoates. nih.govacs.orgru.nl Acidification of these carboxylate salts with acetic acid triggers a smooth rearrangement into 4-(aminomethyl)butyrolactones (γ-lactones). nih.govacs.orgru.nl This transformation proceeds via a 5-exo-tet cyclization of the zwitterionic intermediate that is initially formed. researchgate.net

The table below summarizes the conditions for the rearrangement into lactams and lactones.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Nitrile hydratase, then microwave heating | 5-Hydroxypiperidin-2-ones (δ-Lactams) | nih.govacs.orgru.nl |

| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Nitrilase | 5-Hydroxypiperidin-2-ones (δ-Lactams) | nih.govacs.orgru.nl |

| 2-(2-Cyanoethyl)aziridines | KOH, EtOH/H₂O, then Acetic acid | 4-(Aminomethyl)butyrolactones (γ-Lactones) | nih.govacs.orgru.nl |

Formation of 5-Hydroxypiperidin-2-ones and 4-(Aminomethyl)butyrolactones

The transformation of this compound derivatives can lead to the formation of five- and six-membered heterocyclic structures, specifically 5-hydroxypiperidin-2-ones and 4-(aminomethyl)butyrolactones, through carefully controlled reaction pathways. acs.orgnih.govresearchgate.netresearchgate.net

The formation of these compounds often begins with the hydrolysis of the nitrile group, which can be achieved through either chemical or enzymatic methods. acs.orgnih.govresearchgate.netresearchgate.net For instance, treatment of 1-arylmethyl-2-(2-cyanoethyl)aziridines with a nitrile hydratase yields the corresponding 2-(2-carbamoylethyl)aziridines. acs.orgnih.govresearchgate.net Subsequent heating of these amide intermediates, particularly under microwave irradiation, induces a rearrangement to form 5-hydroxypiperidin-2-ones. acs.orgnih.govresearchgate.net

Alternatively, direct treatment of 2-(2-cyanoethyl)aziridines with a nitrilase can selectively produce 5-hydroxypiperidin-2-ones in good yields. acs.orgnih.govresearchgate.net In a different synthetic route, chemical hydrolysis of 2-(2-cyanoethyl)aziridines using potassium hydroxide (KOH) in an ethanol/water mixture results in the formation of potassium 3-(aziridin-2-yl)propanoates. acs.orgnih.govresearchgate.netresearchgate.net Acidification of this intermediate with acetic acid then triggers a smooth rearrangement to yield 4-(aminomethyl)butyrolactones. acs.orgnih.govresearchgate.netresearchgate.net

Studies on trans- and cis-2-aryl-3-(2-cyanoethyl)aziridines have shown that KOH-mediated hydrolysis of the cyano group, followed by ring expansion, can lead to variable mixtures of 4-[aryl(alkylamino)methyl]butyrolactones and 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones. researchgate.netnih.govrsc.orgugent.be The regioselectivity of these intramolecular ring-expansion reactions can be influenced by the substitution pattern on the aziridine ring. researchgate.netrsc.org

| Starting Material | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|

| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | 1. Nitrile hydratase 2. Microwave irradiation | 5-Hydroxypiperidin-2-ones | acs.orgnih.govresearchgate.net |

| 2-(2-Cyanoethyl)aziridines | Nitrilase | 5-Hydroxypiperidin-2-ones | acs.orgnih.govresearchgate.net |

| 2-(2-Cyanoethyl)aziridines | 1. KOH, EtOH/H₂O 2. Acetic acid | 4-(Aminomethyl)butyrolactones | acs.orgnih.govresearchgate.netresearchgate.net |

| trans- and cis-2-Aryl-3-(2-cyanoethyl)aziridines | KOH, EtOH/H₂O, reflux or microwave | Mixture of 4-[aryl(alkylamino)methyl]butyrolactones and 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones | researchgate.netnih.govrsc.org |

Generation of Azomethine Ylides and 1,3-Dipolar Cycloadditions

This compound and its derivatives are valuable precursors for the in-situ generation of azomethine ylides. These ylides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. nih.govnih.govwikipedia.orgorganic-chemistry.org This reactivity provides a powerful and atom-economical method for the construction of five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. nih.govnih.gov

The generation of the azomethine ylide from the aziridine can be initiated either thermally or photochemically, leading to the cleavage of the carbon-carbon bond of the three-membered ring. nih.govnih.gov Once formed, the azomethine ylide can react with various dipolarophiles, including alkenes and alkynes, to afford substituted pyrrolidine and dihydropyrrole rings, respectively. nih.govwikipedia.org

For example, the thermal ring-opening of 1,1a-dihydro-1,2-diarylazirino[1,2-a]quinoxalines generates intermediate azomethine ylides that can undergo cycloaddition with aldehydes like benzaldehyde (B42025) to produce oxazolo[3,2-a]quinoxaline derivatives. nih.gov The reaction of trans-2,3-dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine with benzaldehyde also proceeds through an azomethine ylide intermediate to form diastereomeric oxazolidines. nih.gov

Recent advancements have utilized visible-light photoredox catalysis to generate azomethine ylides from aziridines under mild conditions. nih.gov This method allows for rapid and efficient (3+2) cycloaddition reactions with a broad range of dipolarophiles, including olefins, aldehydes, and azodicarboxylates. nih.gov This photocatalytic approach can also be part of a cascade process, where an additional oxidation step leads to the formation of highly functionalized pyrrole (B145914) derivatives. nih.gov

The versatility of the 1,3-dipolar cycloaddition of azomethine ylides derived from aziridines makes it a significant strategy in the synthesis of complex alkaloids and other biologically relevant molecules. researchgate.net

Hydrolysis Reactions of the Nitrile Moiety

The nitrile group of this compound can be hydrolyzed to either an amide or a carboxylic acid, providing a versatile handle for further chemical transformations. This hydrolysis can be achieved through both chemical and enzymatic methods, with the latter offering advantages in terms of mild reaction conditions and selectivity. acs.orgnih.govresearchgate.netresearchgate.netru.nl

Chemical Hydrolysis Protocols (e.g., KOH-mediated)

Traditional chemical hydrolysis of nitriles often requires harsh conditions, such as strong acids or bases at elevated temperatures. arkat-usa.orgcommonorganicchemistry.comnumberanalytics.com For this compound derivatives, potassium hydroxide (KOH) is a commonly used reagent for this transformation. acs.orgnih.govresearchgate.netresearchgate.net

The hydrolysis of 2-(2-cyanoethyl)aziridines using KOH in a mixture of ethanol and water typically leads to the formation of the corresponding potassium 3-(aziridin-2-yl)propanoates. acs.orgnih.govresearchgate.netresearchgate.netru.nl However, this reaction can sometimes lead to a mixture of products, including the desired carboxylic acid, the intermediate amide, and rearranged products like 5-hydroxypiperidin-2-ones and 4-(aminomethyl)butyrolactones, making it an inefficient route for the selective synthesis of the propanoic acid derivative. ru.nl The reaction of trans- and cis-2-aryl-3-(2-cyanoethyl)aziridines with KOH has been shown to yield mixtures of 4-[aryl(alkylamino)methyl]butyrolactones and 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones. researchgate.netnih.govrsc.org

Milder protocols for the alkaline hydrolysis of nitriles have been developed, such as using NaOH in methanol/dichloromethane (B109758) or methanol/dioxane, which can selectively convert nitriles to primary amides. arkat-usa.org Another method involves using KOH in tert-butyl alcohol for the conversion of nitriles to amides. acs.org

| Reagent/Conditions | Typical Product | Substrate Applicability | Reference |

|---|---|---|---|

| KOH in EtOH/H₂O, reflux | Carboxylic acid (salt) | 2-(2-Cyanoethyl)aziridines | acs.orgnih.govresearchgate.netresearchgate.net |

| NaOH in MeOH/Dioxane, reflux | Primary amide | General nitriles | arkat-usa.org |

| KOH in tert-Butyl Alcohol | Amide | General nitriles | acs.org |

| Strong acid (e.g., HCl), reflux | Carboxylic acid | General nitriles | commonorganicchemistry.comnumberanalytics.com |

Enzymatic Hydrolysis by Nitrile Hydratases and Nitrilases

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods for the transformation of the nitrile group in this compound. researchgate.netuni-stuttgart.deru.nl Two main classes of enzymes are employed for this purpose: nitrile hydratases and nitrilases. researchgate.netru.nl

Nitrile hydratases (EC 4.2.1.84) catalyze the hydration of a nitrile to the corresponding amide. researchgate.netwikipedia.orgresearchgate.net This enzymatic transformation is highly efficient and proceeds under mild conditions, often with high chemo- and regioselectivity. uni-stuttgart.deresearchgate.net For instance, the treatment of 1-arylmethyl-2-(2-cyanoethyl)aziridines with nitrile hydratase from Rhodococcus erythropolis NCIMB 11540 successfully yields 3-(aziridin-2-yl)propionamides without affecting the sensitive aziridine ring. ru.nlthieme-connect.de These enzymes have been used to produce a variety of amides, including nicotinamide (B372718) and acrylamide, on an industrial scale. wikipedia.org

Nitrilases (EC 3.5.5.1), on the other hand, catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia, without the formation of an amide intermediate. researchgate.netru.nlfrontiersin.orggoogle.com This one-step conversion is also highly attractive for its efficiency and mild reaction conditions. The enzymatic hydrolysis of 2-aryl-3-(2-cyanoethyl)aziridines using a nitrilase has been shown to be a selective route to functionalized γ-lactams. researchgate.netnih.govrsc.org

The choice between a nitrile hydratase and a nitrilase allows for the selective synthesis of either the amide or the carboxylic acid derivative of this compound, highlighting the complementary nature of these biocatalytic approaches. researchgate.netrsc.orgru.nl

Mechanistic Considerations for Enzymatic Conversions

The mechanisms of nitrile hydratases and nitrilases, while both acting on the nitrile group, are distinct.

Nitrile hydratase catalysis involves a metal center, typically a non-corrinoid cobalt(III) or an iron(III) ion, at the active site. wikipedia.org The proposed mechanism involves the coordination of the nitrile to the metal ion, which activates the nitrile for nucleophilic attack by a water molecule. A cysteine-sulfenic acid residue in the active site is also thought to play a key role in the catalytic cycle. researchgate.net

Nitrilase catalysis, in contrast, does not typically involve a metal cofactor. The mechanism is believed to proceed through a cysteine residue in the active site acting as a nucleophile. This cysteine attacks the carbon atom of the nitrile group, forming a tetrahedral intermediate. This is followed by the addition of water molecules, leading to the formation of the carboxylic acid and ammonia, and regeneration of the active site cysteine. ru.nl It is generally accepted that nitrilases convert nitriles directly to the carboxylic acid via the addition of two water molecules, without the release of an amide intermediate. ru.nl

Advanced Derivatization and Further Synthetic Transformations

Synthesis of Functionalized Aminonitrile Derivatives

The combination of an aziridine (B145994) moiety and a nitrile group within the same framework provides a convenient entry into the field of aminonitrile chemistry. sciforum.net The strained aziridine ring is susceptible to ring-opening reactions with various nucleophiles, leading to a diverse range of functionalized aminonitriles. scispace.com

For instance, 1-arylmethyl-2-(cyanomethyl)aziridines can be transformed into 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles and 4-(N,N-bis(arylmethyl)amino)-2-butenenitriles. acs.org These transformations proceed through the formation of intermediate 2-(cyanomethyl)aziridinium salts, which undergo regiospecific ring-opening by bromide and pyrrolidine (B122466) at the substituted carbon atom of the aziridine ring. acs.org

Furthermore, the treatment of 1-arylmethyl-2-(cyanomethyl)aziridines with hydrogen bromide results in the formation of 3-(arylmethyl)amino-4-bromobutyronitriles via a regiospecific ring-opening at the unsubstituted carbon of the aziridine ring. scispace.comresearchgate.net This highlights the ability to control the regioselectivity of the ring-opening reaction by choosing the appropriate reagent. scispace.comresearchgate.net The resulting functionalized aminonitriles are valuable precursors for the synthesis of corresponding amino acids. scispace.com

The synthetic utility of 2-(ω-cyanoalkyl)aziridines extends to the preparation of various other aminonitrile derivatives. For example, 1-arylmethyl-2-(cyanomethyl)aziridines can be converted into 4-amino-2-butenenitriles and 3,4-diaminobutanenitriles. sciforum.net Similarly, 1-arylmethyl-2-(2-cyanoethyl)aziridines serve as precursors for the synthesis of biologically relevant 2-(aminomethyl)cyclopropanecarbonitriles. sciforum.net

A summary of representative transformations is presented in the table below:

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| 1-Arylmethyl-2-(cyanomethyl)aziridine | 1. Benzyl (B1604629) bromide, 2. Pyrrolidine | 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitrile | acs.org |

| 1-Arylmethyl-2-(cyanomethyl)aziridine | HBr | 3-(Arylmethyl)amino-4-bromobutyronitrile | scispace.comresearchgate.net |

| 1-Arylmethyl-2-(cyanomethyl)aziridine | - | 4-Amino-2-butenenitriles, 3,4-Diaminobutanenitriles | sciforum.net |

| 1-Arylmethyl-2-(2-cyanoethyl)aziridine | - | 2-(Aminomethyl)cyclopropanecarbonitriles | sciforum.net |

Preparation of Conformationally Constrained Amino Acid Analogues

Conformationally constrained amino acid analogues are of significant interest in medicinal chemistry due to their potential to enhance the biological activity and selectivity of peptides. sci-hub.se The unique structural features of 1-(2-cyanoethyl)aziridine and its derivatives provide a valuable platform for the synthesis of these constrained analogues, including cyclopropane-based amino acid precursors and precursors for β- and γ-amino acids. sciforum.netnih.gov

Cyclopropane (B1198618) rings can be incorporated into amino acid structures to mimic specific conformations of bioactive peptides. sci-hub.se 2-(ω-Cyanoalkyl)aziridines have proven to be effective starting materials for the synthesis of conformationally constrained β- and γ-aminocyclopropanecarbonitriles. sciforum.net

One synthetic strategy involves the conversion of 2-(cyanomethyl)aziridines into γ-halonitriles through ring-opening reactions. sciforum.net These γ-halonitriles can then undergo a 3-exo-tet ring closure to furnish N-protected β-aminocyclopropanecarbonitriles. sciforum.net A similar approach has been utilized to synthesize 2-(aminomethyl)cyclopropanecarbonitriles from 2-(2-cyanoethyl)aziridines, which are considered constrained analogues of the neurotransmitter GABA. sciforum.net

Furthermore, 2-(2-cyano-2-phenylethyl)aziridines have been successfully converted into novel trans-2-aminomethyl-1-phenylcyclopropanecarboxamides. nih.gov This transformation involves a regiospecific ring opening followed by a 3-exo-tet cyclization, providing access to a trans-isomer of Milnacipran, a known antidepressant. nih.gov The synthesis of cyclopropane amino acids can also be achieved through various other methods, including those starting from electron-deficient olefins and acidic carbon compounds. researchgate.net

The biosynthesis of some cyclopropane-containing amino acids involves the intramolecular displacement of a leaving group by a carbanion in an SN2-type reaction. nih.gov For example, 1-aminocyclopropane-1-carboxylate (ACC) is synthesized from a resonance-stabilized carbanion. nih.gov

| Precursor | Key Transformation(s) | Product | Significance | Reference(s) |

| 2-(Cyanomethyl)aziridines | Ring opening to γ-halonitriles, 3-exo-tet ring closure | N-Protected β-aminocyclopropanecarbonitriles | Constrained β-amino acid precursors | sciforum.net |

| 2-(2-Cyanoethyl)aziridines | Ring opening to γ-bromonitriles, 1,3-cyclization | 2-(Aminomethyl)cyclopropanecarbonitriles | Constrained GABA analogues | sciforum.net |

| 2-(2-Cyano-2-phenylethyl)aziridines | Regiospecific ring opening, 3-exo-tet cyclization | trans-2-Aminomethyl-1-phenylcyclopropanecarboxamides | Analogues of Milnacipran | nih.gov |

The synthesis of β- and γ-amino acids is of significant interest due to their presence in various biologically active molecules. 2-(ω-Cyanoalkyl)aziridines serve as versatile precursors for these important classes of amino acids. sciforum.net The ring-opening of these aziridines provides a direct route to functionalized linear chains that can be further elaborated into the desired amino acid structures.

For example, the hydrolysis of the nitrile group in 2-(2-cyanoethyl)aziridines can lead to the formation of the corresponding carboxylic acids, which are precursors to γ-amino acids. ru.nl Both chemical and enzymatic hydrolysis methods have been developed to achieve this transformation. ru.nl Chemical hydrolysis using potassium hydroxide (B78521) can yield potassium 3-(aziridin-2-yl)propanoates, which upon acidification can rearrange to 4-(aminomethyl)butyrolactones. ru.nl Enzymatic hydrolysis with a nitrilase can selectively produce 5-hydroxypiperidin-2-ones, which are also valuable precursors. ru.nl

Furthermore, the ring-opening of 2-(cyanomethyl)aziridines with hydrogen bromide yields 3-(arylmethyl)amino-4-bromobutyronitriles, which are precursors to β-amino acids. scispace.com The regioselectivity of the ring-opening is crucial for determining the final amino acid structure.

| Starting Aziridine Derivative | Key Transformation | Resulting Precursor | Target Amino Acid Class | Reference(s) |

| 2-(2-Cyanoethyl)aziridines | Hydrolysis of nitrile | 3-(Aziridin-2-yl)propanoic acids/amides | γ-Amino acids | ru.nl |

| 2-(Cyanomethyl)aziridines | Ring-opening with HBr | 3-(Arylmethyl)amino-4-bromobutyronitriles | β-Amino acids | scispace.com |

| 2-(2-Cyanoethyl)aziridines | LiAlH₄-induced rearrangement | 2-(Aminomethyl)pyrrolidines | γ-Amino acid derivatives | researchgate.net |

Functionalization of the Cyanoethyl Side Chain (e.g., α-Benzylation)

The cyanoethyl side chain of this compound derivatives can be further functionalized, adding another layer of synthetic versatility. A notable example is the α-benzylation of the nitrile group. nih.gov This reaction allows for the introduction of a benzyl group at the carbon atom adjacent to the nitrile, creating a new stereocenter and enabling the synthesis of more complex molecular architectures.

For instance, the α-benzylation of 2-(2-cyanoethyl)aziridines has been employed in the synthesis of 2-aminomethyl-1-benzylcyclopropanecarboxamides. nih.gov This multi-step process involves the benzylation of the nitrile followed by the transformation of the aziridine ring into a cyclopropane ring. nih.gov This strategy provides access to novel derivatives of the antidepressant Milnacipran. nih.gov The ability to functionalize the cyanoethyl side chain in conjunction with the inherent reactivity of the aziridine ring opens up avenues for the creation of a wide range of structurally diverse compounds.

Regioselective Transformations to Other Heterocyclic Systems

The strained three-membered aziridine ring serves as a versatile precursor for the synthesis of other heterocyclic systems through regioselective ring-expansion and rearrangement reactions. scispace.comresearchgate.net These transformations provide access to a variety of larger ring structures, such as pyrrolidines, piperidines, and lactams. researchgate.netresearchgate.net

A notable example is the LiAlH₄-induced ring rearrangement of 2-(2-cyanoethyl)aziridines. researchgate.net This reaction can be controlled to selectively produce either 2-(aminomethyl)pyrrolidines or 3-aminopiperidines, depending on the substituents present on the aziridine ring. researchgate.net When the aziridine is unsubstituted at the C2-position, the reaction proceeds via a 5-exo-tet cyclization to yield 2-(aminomethyl)pyrrolidines. researchgate.net However, in the presence of an aryl group at the C2-position, the reaction favors a 6-endo-tet cyclization, leading to the formation of 3-aminopiperidines. researchgate.net This regioselectivity is attributed to the stabilization of the developing carbocation at the benzylic position. researchgate.net

Furthermore, the hydrolysis of 2-(2-cyanoethyl)aziridines can lead to the formation of γ- and δ-lactams. Chemical hydrolysis with potassium hydroxide followed by acidification can lead to the formation of 4-[aryl(alkylamino)methyl]butyrolactones. researchgate.net In contrast, enzymatic hydrolysis using a nitrilase can selectively yield 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones (δ-lactams). researchgate.net

The alkylation of 2-(2-cyano-2-phenylethyl)aziridines with 1-bromo-2-chloroethane, followed by a microwave-assisted 6-exo-tet cyclization and regiospecific ring-opening, affords cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. scribd.comacs.org These piperidine (B6355638) derivatives can be further elaborated into a variety of other heterocyclic structures, including azepanes and diazabicyclononanes. scribd.comacs.org

| Starting Aziridine | Reagent/Condition | Product Heterocycle | Reference(s) |

| 2-(2-Cyanoethyl)aziridine | LiAlH₄ | 2-(Aminomethyl)pyrrolidine | researchgate.net |

| 2-Aryl-3-(2-cyanoethyl)aziridine | LiAlH₄, In(OTf)₃ | 3-Aminopiperidine | researchgate.net |

| 2-Aryl-3-(2-cyanoethyl)aziridine | KOH, then acidification | 4-[Aryl(alkylamino)methyl]butyrolactone | researchgate.net |

| 2-Aryl-3-(2-cyanoethyl)aziridine | Nitrilase | 5-[Aryl(hydroxy)methyl]pyrrolidin-2-one | researchgate.net |

| 2-(2-Cyano-2-phenylethyl)aziridine | 1-Bromo-2-chloroethane, microwave | 2-Chloromethyl-4-phenylpiperidine-4-carbonitrile | scribd.comacs.org |

Polymerization Studies of 1 2 Cyanoethyl Aziridine

Kinetics of Ring-Opening Polymerization

The kinetics of the ring-opening polymerization of N-substituted aziridines, including 1-(2-cyanoethyl)aziridine, are significantly influenced by the nature of the substituent on the nitrogen atom. The polymerization process is generally understood to proceed via a nucleophilic attack of the monomer on the active species, which is a strained cyclic ammonium (B1175870) salt at the end of the growing polymer chain. The driving force for this reaction is the relief of the ring strain.

A critical aspect of the kinetics is the competition between the propagation reaction (monomer addition) and termination reactions. Termination can occur when the nucleophilic amino groups within the polymer chain react with the active species, leading to the cessation of chain growth. The ratio of the rate constant of propagation (k_p) to the rate constant of termination (k_t), denoted as k_p/k_t, is a key parameter that describes the "living" character of the polymerization. A higher k_p/k_t ratio indicates a more controlled polymerization with less termination.

For N-substituted propylenimines (2-methylaziridines), the introduction of a methyl group on the aziridine (B145994) ring has been shown to dramatically increase the living character of the polymerization. acs.org In a study conducted in dichloromethane (B109758) (CH₂Cl₂) at 10°C with triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃OBF₄) as the initiator, the k_p/k_t values were determined for various N-substituents. acs.org

Table 1: Rate Constants for the Polymerization of N-Substituted Propylenimines

| N-Substituent (R) | k_p x 10² (l.mol⁻¹sec⁻¹) | k_t x 10⁶ (sec⁻¹) | k_p/k_t (l.mol⁻¹) | pKb of Monomer |

|---|---|---|---|---|

| -CH₂C₆H₅ | 1.27 | 11.6 | 1,100 | 7.00 |

| -CH₂CH₂C₆H₅ | 1.55 | 1.6 | 10,000 | 5.93 |

| -CH₂CH₂CN | 2.5-1.7 | 4.5 | 5,500-3,800 | 8.00 |

Data from polymerization in CH₂Cl₂ at 10°C with Et₃OBF₄ as initiator. acs.org

As shown in the table, the 1-(2-cyanoethyl) substituent results in a significant k_p/k_t ratio, indicating a relatively controlled polymerization process. acs.org The rate of polymerization is influenced by factors such as monomer and initiator concentrations, temperature, and the solvent used.

Cationic Polymerization Mechanisms and Initiators (e.g., Alkyl Sulfate)

The cationic ring-opening polymerization (CROP) is the predominant mechanism for the polymerization of aziridines and their derivatives. utwente.nlrsc.org This process is initiated by cationic species that can react with the nitrogen atom of the aziridine ring, forming a reactive aziridinium (B1262131) salt.

The initiation step involves the reaction of the monomer with an initiator, such as an alkyl sulfate (B86663) or, more commonly, triethyloxonium tetrafluoroborate (Et₃OBF₄). acs.org This initiator is known to react rapidly with amines, ensuring that the initiation is fast compared to the propagation step. acs.org The propagation then proceeds by the nucleophilic attack of a monomer molecule on the α-carbon of the aziridinium ion at the growing chain end. This regenerates the aziridinium ion at the new chain end, allowing the polymer to grow.

Termination reactions can limit the molecular weight of the resulting polymer. A primary termination pathway involves the reaction of the tertiary amine groups within the polymer backbone with the active aziridinium ion at the chain end, forming a quaternary ammonium salt which is generally unreactive. utwente.nl

The choice of initiator and its counter-ion can influence the stability of the propagating species. Counter-ions with low nucleophilicity, such as tetrafluoroborate (BF₄⁻), are preferred as they are less likely to participate in termination reactions. acs.org The structure of the monomer itself plays a crucial role. For instance, bulky substituents on the nitrogen atom can sterically hinder the termination reaction, leading to a more "living" polymerization. utwente.nl

Characteristics of Resulting Polymers (e.g., "Living" Polymerization)

The polymerization of this compound and related monomers can exhibit characteristics of a "living" polymerization, a type of chain polymerization where the ability of a growing polymer chain to terminate is removed. acs.orgutwente.nl This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The "living" nature of the polymerization is directly related to the k_p/k_t ratio. A high ratio signifies that the rate of propagation is much faster than the rate of termination. For N-substituted propylenimines, the introduction of a methyl group in the 2-position of the aziridine ring significantly enhances the living character. acs.org This allows for the preparation of linear polyamines with desired molecular weights by adjusting the monomer-to-initiator ratio (m₀/c₀). acs.org Polymers with molecular weights up to 20,000 have been obtained in this manner. acs.org

However, even in systems with a high degree of living character, termination reactions can still occur, especially at higher monomer-to-initiator ratios. acs.org The resulting polymer from the polymerization of this compound is a polyamine with pendant cyanoethyl groups. These functional groups can potentially be modified in subsequent reactions to alter the polymer's properties.

The possibility of creating block copolymers is another hallmark of living polymerizations. This can be achieved by adding a second monomer to the living polymer chains, which then act as macroinitiators.

Computational Chemistry Investigations of 1 2 Cyanoethyl Aziridine Reactivity

Density Functional Theory (DFT) Studies

DFT calculations have been widely employed to understand the intricacies of reactions involving aziridinium (B1262131) intermediates derived from 2-(ω-cyanoalkyl)aziridines. These studies have successfully rationalized experimentally observed outcomes and provided predictive models for their reactivity.

DFT studies have been crucial in mapping out the potential energy surfaces for the ring-opening reactions of aziridinium ions. For instance, in the reaction of 1-arylmethyl-2-(cyanomethyl)aziridines with hydrogen bromide (HBr), computational analysis identified the transition states for the nucleophilic attack of the bromide ion on the aziridinium ring. scispace.comresearchgate.net These calculations have shown that the reaction proceeds through a stepwise mechanism involving the formation of an aziridinium intermediate followed by its ring-opening. researchgate.net The geometries of these transition states reveal the preferred trajectory of the incoming nucleophile and the conformational changes in the aziridine (B145994) ring during the reaction.

The mechanism of aziridination itself has also been a subject of DFT investigations. For example, the formation of aziridines from iron imide and alkenes has been shown to proceed through a radical mechanism, with the rate-determining step being the addition of the alkene to the iron imide. nih.gov Furthermore, DFT has been used to study the pyramidal inversion at the nitrogen atom of 1-arylmethyl-2-(cyanomethyl)aziridines, providing insights into the possibility of resolving invertomers. scispace.com

A key application of DFT in studying 1-(2-cyanoethyl)aziridine reactivity is the calculation of activation energies (ΔG‡) and other thermodynamic parameters for different reaction pathways. These calculations allow for a quantitative comparison of the feasibility of various mechanistic possibilities. For example, in the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines with HBr, DFT calculations of activation barriers confirmed that the attack at the unsubstituted carbon of the aziridine ring is kinetically favored. scispace.comresearchgate.net

Similarly, in the reaction of aziridine with CO2, DFT calculations have shown that the activation energy is reduced in the presence of a water molecule or a NaBr catalyst. nih.gov These findings highlight the significant role of catalysts and the reaction medium in influencing the kinetics of these reactions. The table below summarizes representative activation free energies for different aziridine reactions, illustrating the power of DFT in predicting reaction outcomes.

| Reaction | Catalyst/Solvent | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Favored Product/Pathway |

| Ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridinium with HBr | Acetonitrile (B52724) | Lower for attack at unsubstituted carbon | 3-(arylmethyl)amino-4-bromobutyronitriles (attack at less hindered carbon) scispace.comresearchgate.net |

| Aziridination of 1-decene (B1663960) with p-tolyl imide catalyzed by iron catalyst 1 | - | 10.8 | Formation of aziridine from an open-chain radical intermediate nih.gov |

| Aziridination of 1-decene with p-tolyl imide catalyzed by iron catalyst 2 | - | >35.8 | Formation of aziridine from an azametallacyclobutane intermediate is significantly less favorable nih.gov |

| CO2 fixation by aziridine | Gas Phase | Not specified | Ring-opening to form oxazolidinones nih.gov |

| CO2 fixation by aziridine | Aqueous Solution | Reduced compared to gas phase | The presence of water lowers the activation energy nih.gov |

The electronic structure of the intermediate aziridinium ions plays a pivotal role in determining the regioselectivity of the ring-opening reaction. DFT calculations have been employed to analyze the charge distribution and electrostatic potential within these three-membered rings. scispace.com It has been shown that the presence of different substituents on the aziridinium nitrogen can significantly alter the charge distribution and electrostatic potential, thereby influencing the site of nucleophilic attack. scispace.com For instance, the electronic structure of 1,1-dibenzyl-2-(cyanomethyl)aziridinium ions was compared to that of 1-benzyl-2-(cyanomethyl)aziridinium ions to understand the opposite regioselectivity observed in their reactions with bromide. scispace.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool within DFT for predicting the reactivity of molecules. The Lowest Unoccupied Molecular Orbital (LUMO) indicates the most electrophilic sites in a molecule, which are susceptible to nucleophilic attack. In the context of aziridinium ions, the analysis of LUMOs has been instrumental in rationalizing the observed regioselectivity. scispace.comresearchgate.net

For the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridinium ions, FMO analysis of the LUMOs showed a clear preference for nucleophilic attack at the substituted carbon in the case of reaction with benzyl (B1604629) bromide, and at the unsubstituted carbon in the case of reaction with HBr. scispace.comresearchgate.net This theoretical finding successfully explained the experimentally observed opposite regioselectivity.

Furthermore, Fukui functions, which are derived from the FMOs, provide a more quantitative measure of the local reactivity of different atomic sites. Nucleophilic Fukui functions have been used to confirm the preferred sites of attack on the aziridinium ring, corroborating the predictions from LUMO analysis. scispace.comresearchgate.net

| Intermediate | Reagent | LUMO Analysis Prediction | Nucleophilic Fukui Function Prediction | Experimental Outcome |

| 1,1-Dibenzyl-2-(cyanomethyl)aziridinium ion | Benzyl Bromide | Attack at the substituted carbon is preferred scispace.comresearchgate.net | Attack at the substituted carbon is preferred scispace.comresearchgate.net | Ring-opening at the substituted carbon scispace.comresearchgate.net |

| 1-Benzyl-2-(cyanomethyl)aziridinium ion (from HBr) | HBr | Attack at the unsubstituted carbon is preferred scispace.comresearchgate.net | Attack at the unsubstituted carbon is preferred scispace.comresearchgate.net | Ring-opening at the unsubstituted carbon scispace.comresearchgate.net |

The solvent can have a profound impact on reaction rates and selectivities. DFT calculations can incorporate solvation effects using both implicit and explicit solvent models. For the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines, the effect of solvation was taken into account by using explicit solvent molecules in the calculations. scispace.comresearchgate.net This approach provides a more realistic representation of the reaction environment and leads to more accurate predictions of activation barriers and reaction pathways. In other studies, polarizable continuum models (PCM) have been used to simulate the bulk solvent effects on the electronic structure and reactivity of molecules. mdpi.commdpi.com Control experiments and DFT calculations have revealed that hydrogen bonding between solvents and aziridines can direct selectivity by modulating orbital distributions. rsc.org

Ab Initio Calculations for Regioselectivity Rationalization

In addition to DFT, high-level ab initio calculations have also been utilized to rationalize the regioselectivity observed in the ring-opening of 2-(ω-cyanoalkyl)aziridines. sciforum.net These methods, while computationally more demanding, can provide a more accurate description of the electronic structure and energetics of the system. For instance, ab initio calculations have been used to rationalize the regioselective ring-opening of intermediate 2-(cyanomethyl)aziridinium salts at the more hindered position by various nucleophiles. acs.org These theoretical insights have been crucial in understanding the underlying principles that govern the reactivity of this class of compounds.

Computational Screening for Catalytic Performance in Aziridine Transformations

Computational screening allows for the high-throughput evaluation of potential catalysts for specific chemical reactions, saving significant time and resources compared to purely experimental approaches. For aziridine transformations, this methodology is crucial for identifying efficient catalysts that can control reaction pathways, such as ring-opening, cycloaddition, and rearrangement reactions.

Catalytic Cycloaddition Reactions:

A prime example of computational screening in aziridine chemistry is the investigation of catalysts for the cycloaddition of carbon dioxide (CO₂) with aziridines to form valuable oxazolidinones. Although not specific to this compound, a comprehensive computational screening study was performed on a series of metal-substituted HKUST-1 (Hong Kong University of Science and Technology-1) metal-organic frameworks (MOFs) for this transformation. bioorg.org Using Density Functional Theory (DFT) calculations at the M06-2X//B3LYP level, researchers screened eighteen different metal-substituted MOFs, with tetrabutylammonium (B224687) bromide (TBAB) as a co-catalyst. bioorg.org

The study identified that the rate-determining step for all catalytic systems considered is the ring-opening of the aziridine molecule. bioorg.org By calculating the activation barrier for this step, the performance of various metal-substituted catalysts could be compared. The original Cu-HKUST-1 catalyst had a calculated ring-opening barrier of 32.90 kcal/mol. The screening successfully identified eleven metal-substituted HKUST-1 systems that exhibited superior catalytic potential by displaying lower activation barriers. bioorg.org This work demonstrates how computational screening can effectively pinpoint promising catalysts for aziridine transformations from a large pool of candidates. bioorg.orgresearchgate.net

Table 1: Computational Screening of M-HKUST-1 Catalysts for Aziridine-CO₂ Cycloaddition This table is representative of the methodology and findings in computational screening for general aziridine transformations.

| Catalyst | Ring-Opening Activation Barrier (kcal/mol) | Performance vs. Cu-HKUST-1 |

|---|---|---|

| Cu-HKUST-1 (Reference) | 32.90 | - |

| M-HKUST-1 (Screened) | < 32.90 | Superior |

Data sourced from computational screening studies on aziridine cycloaddition. bioorg.org

Catalytic Ring-Opening Reactions: